(2S)-6-amino-2-[(1-carboxy-3-phenylpropyl)amino]hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-6-amino-2-[(1-carboxy-3-phenylpropyl)amino]hexanoic acid is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a carboxyl group, and a phenylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-amino-2-[(1-carboxy-3-phenylpropyl)amino]hexanoic acid typically involves multiple steps, including the protection of functional groups, formation of peptide bonds, and deprotection. One common method involves the use of amino acids as starting materials, which are then subjected to various chemical reactions to form the desired compound. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process, ensuring that the compound can be produced in sufficient quantities for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-6-amino-2-[(1-carboxy-3-phenylpropyl)amino]hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the specific oxidizing agents used.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Applications De Recherche Scientifique
(2S)-6-amino-2-[(1-carboxy-3-phenylpropyl)amino]hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S)-6-amino-2-[(1-carboxy-3-phenylpropyl)amino]hexanoic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-amino-6-[(1-carboxy-3-phenylpropyl)amino]hexanoic acid
- (2S)-6-amino-2-[(1-carboxy-2-phenylethyl)amino]hexanoic acid
- (2S)-6-amino-2-[(1-carboxy-4-phenylbutyl)amino]hexanoic acid
Uniqueness
(2S)-6-amino-2-[(1-carboxy-3-phenylpropyl)amino]hexanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and stereochemistry allows it to participate in a wide range of reactions and interactions, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C16H24N2O4 |
---|---|
Poids moléculaire |
308.37 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[(1-carboxy-3-phenylpropyl)amino]hexanoic acid |
InChI |
InChI=1S/C16H24N2O4/c17-11-5-4-8-13(15(19)20)18-14(16(21)22)10-9-12-6-2-1-3-7-12/h1-3,6-7,13-14,18H,4-5,8-11,17H2,(H,19,20)(H,21,22)/t13-,14?/m0/s1 |
Clé InChI |
CJPMLWRZFHGSOZ-LSLKUGRBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CCC(C(=O)O)N[C@@H](CCCCN)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)CCC(C(=O)O)NC(CCCCN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.